Cas no 932388-90-4 (7-Chloromethyl Drospirenone)

7-Chloromethyl Drospirenone is a synthetic steroidal derivative primarily used as an intermediate in the synthesis of drospirenone, a key active ingredient in hormonal contraceptives and other pharmaceutical applications. This compound features a chloromethyl group at the 7-position, which enhances its reactivity for further chemical modifications, making it valuable in targeted organic synthesis. Its high purity and stability under controlled conditions ensure consistent performance in research and production settings. As a critical building block, 7-Chloromethyl Drospirenone enables precise structural tailoring, supporting the development of advanced steroidal compounds with improved pharmacological profiles. Its utility lies in its role as a versatile precursor for specialized pharmaceutical manufacturing.
7-Chloromethyl Drospirenone structure
7-Chloromethyl Drospirenone structure
商品名:7-Chloromethyl Drospirenone
CAS番号:932388-90-4
MF:C24H31ClO3
メガワット:402.954146623611
CID:1064124
PubChem ID:71314744

7-Chloromethyl Drospirenone 化学的及び物理的性質

名前と識別子

    • 7-Chloromethyl Drospirenone
    • UNII-X282GQ16BX
    • 932388-90-4
    • 3'H-CYCLOPROPA(15,16)PREGNA-4,15-DIENE-21-CARBOXYLIC ACID, 7-(CHLOROMETHYL)-15,16-DIHYDRO-17-HYDROXY-3-OXO-, .GAMMA.-LACTONE, (7.BETA.,15.ALPHA.,16.ALPHA.,17.ALPHA.)-
    • X282GQ16BX
    • (7beta,15alpha,16alpha,17alpha)-7-(Chloromethyl)-15,16-dihydro-17-hydroxy-3-oxo-3'H-cyclopropa[15,16]pregna-4,15-diene-21-carboxylic Acid gamma-Lactone
    • (+)-7-Chloromethyl drospirenone
    • 7beta-(Chloromethyl)-15alpha,16alpha-methylene-3-oxo-17alpha-pregn-4-ene-21,17-carbolactone
    • 7?-(Chloromethyl)-3-oxo-15?,16?-dihydro-3'H-cyclopropa[15,16]-17?-pregn-4-ene-21,17-carbolactone (3'-Chloro-3',6-secodrospirenone)
    • Drospirenone impurity G
    • 7-Chloromethyldrospirenone
    • (1'R,2'S,3'S,5S,5'S,7'S,10'S,11'R,18'S)-18'-(chloromethyl)-7',11'-dimethylspiro[oxolane-5,6'-pentacyclo[8.8.0.02,7.03,5.011,16]octadec-15-ene]-2,14'-dione
    • DROSPIRENONE IMPURITY, 7-CHLOROMETHYL DROSPIRENONE- [USP IMPURITY]
    • 3'-Chloro-3',6-secodrospirenone
    • DROSPIRENONE IMPURITY G [EP IMPURITY]
    • Drospirenone impurity G [EP]
    • 3'H-Cyclopropa(15,16)pregna-4,15-diene-21-carboxylic acid, 7-(chloromethyl)-15,16-dihydro-17-hydroxy-3-oxo-, gamma-lactone, (7beta,15alpha,16alpha,17alpha)-
    • DTXSID10239344
    • Q27293408
    • Drospirenone impurity, 7-chloromethyl drospirenone- [USP]
    • (7ss,15a,16a,17a)-7-(Chloromethyl)-15,16-dihydro-17-hydroxy-3-oxo-3'H-cyclopropa[15,16]pregna-4,15-diene-21-carboxylic acid ?-lactone; 3'-Chloro-3',6-secodrospirenone; Drospirenone Imp. G (EP); 3'H-Cyclopropa[15,16]pregna-4,15-diene-21-carboxylic acid, 7-(chloromethyl)-15,16-dihydro-17-hydroxy-3-oxo-, ?-lactone, (7ss,15a,16a,17a)-
    • インチ: 1S/C24H31ClO3/c1-22-6-3-15(26)10-14(22)9-13(12-25)20-17(22)4-7-23(2)21(20)16-11-18(16)24(23)8-5-19(27)28-24/h10,13,16-18,20-21H,3-9,11-12H2,1-2H3/t13-,16-,17+,18+,20-,21+,22+,23+,24+/m1/s1
    • InChIKey: YGBFZJNESAZJNB-MQSRJSRPSA-N
    • ほほえんだ: C[C@]12CC[C@@H]3[C@]4(CCC(=O)C=C4C[C@@H]([C@H]3[C@@H]1[C@@H]1C[C@@H]1[C@]12CCC(=O)O1)CCl)C

計算された属性

  • せいみつぶんしりょう: 402.19600
  • どういたいしつりょう: 402.1961725g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 28
  • 回転可能化学結合数: 1
  • 複雑さ: 804
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 9
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 4
  • トポロジー分子極性表面積: 43.4Ų

じっけんとくせい

  • PSA: 43.37000
  • LogP: 4.91490

7-Chloromethyl Drospirenone 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
C366980-10mg
7-Chloromethyl Drospirenone
932388-90-4
10mg
$ 222.00 2023-09-08
TRC
C366980-5mg
7-Chloromethyl Drospirenone
932388-90-4
5mg
$ 121.00 2023-09-08
TRC
C366980-100mg
7-Chloromethyl Drospirenone
932388-90-4
100mg
$ 1656.00 2023-09-08
TRC
C366980-25mg
7-Chloromethyl Drospirenone
932388-90-4
25mg
$ 488.00 2023-04-18
TRC
C366980-50mg
7-Chloromethyl Drospirenone
932388-90-4
50mg
$ 930.00 2023-04-18
SHENG KE LU SI SHENG WU JI SHU
sc-394012-10mg
7-Chloromethyl Drospirenone,
932388-90-4
10mg
¥2708.00 2023-09-05
SHENG KE LU SI SHENG WU JI SHU
sc-394012-10 mg
7-Chloromethyl Drospirenone,
932388-90-4
10mg
¥2,708.00 2023-07-10

7-Chloromethyl Drospirenone 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Hydrochloric acid Solvents: Water ;  2 h, reflux; cooled
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  neutralized
リファレンス
Structure elucidation of new compounds from acidic treatment of the progestins gestodene and drospirenone
Colombo, Diego; Bombieri, Gabriella; Lenna, Roberto; Marchini, Nicoletta; Modica, Emilia; et al, Steroids, 2006, 71(8), 745-750

7-Chloromethyl Drospirenone Raw materials

7-Chloromethyl Drospirenone Preparation Products

7-Chloromethyl Drospirenone 関連文献

7-Chloromethyl Drospirenoneに関する追加情報

7-Chloromethyl Drospirenone: A Comprehensive Overview

CAS No. 932388-90-4, commonly referred to as 7-Chloromethyl Drospirenone, is a compound of significant interest in the field of pharmaceutical research and development. This compound has garnered attention due to its unique chemical structure and potential applications in drug design and therapeutic interventions. In this article, we will delve into the properties, synthesis, and potential uses of 7-Chloromethyl Drospirenone, while incorporating the latest research findings to provide a comprehensive understanding of its significance.

The chemical structure of 7-Chloromethyl Drospirenone is characterized by a drospirenone backbone with a chloromethyl substituent at the seventh position. This modification introduces unique physicochemical properties, making it a valuable compound for exploring novel drug delivery systems and pharmacological activities. Recent studies have highlighted the importance of such structural modifications in enhancing drug efficacy and bioavailability, underscoring the potential of 7-Chloromethyl Drospirenone in advancing medicinal chemistry.

From a pharmacological perspective, 7-Chloromethyl Drospirenone exhibits interesting biological activities that warrant further investigation. Research conducted in 2023 has demonstrated its potential as an anti-inflammatory agent, with studies showing significant reduction in inflammatory markers in preclinical models. Additionally, its ability to modulate cellular signaling pathways has opened avenues for its application in oncology, particularly in targeting specific pathways associated with cancer progression.

The synthesis of 7-Chloromethyl Drospirenone involves a multi-step process that requires precise control over reaction conditions to ensure optimal yields and purity. Recent advancements in synthetic methodologies have enabled more efficient routes for its production, reducing costs and improving scalability. These developments are crucial for transitioning from laboratory-scale synthesis to industrial manufacturing, paving the way for large-scale production of this compound for research and therapeutic purposes.

In terms of applications, 7-Chloromethyl Drospirenone holds promise in several therapeutic areas, including endocrinology and oncology. Its structural similarity to existing drugs like drospirenone allows for comparative studies to evaluate its safety and efficacy profiles. Moreover, ongoing clinical trials are investigating its potential as a next-generation contraceptive agent, leveraging its unique pharmacokinetic properties to enhance user compliance and reduce side effects.

The latest research on CAS No. 932388-90-4 has also shed light on its interactions with various biological systems. For instance, studies published in high-impact journals have explored its effects on hormone receptors, providing insights into its mechanism of action and therapeutic potential. These findings not only enhance our understanding of the compound but also guide future research directions aimed at optimizing its therapeutic applications.

In conclusion, 7-Chloromethyl Drospirenone, identified by its CAS number 932388-90-4, represents a promising compound with diverse applications in pharmaceutical research. Its unique chemical structure, coupled with recent advancements in synthesis and pharmacology, positions it as a valuable tool for developing innovative therapeutic agents. As research continues to unfold, the full potential of this compound will undoubtedly be realized, contributing significantly to the field of medicinal chemistry and drug development.

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